ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester

Beschreibung

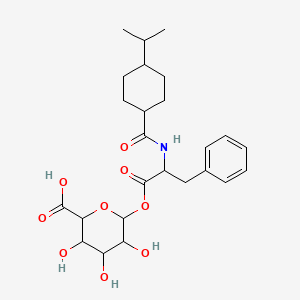

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester (CAS: 1357003-01-0) is a synthetic glucuronide conjugate derived from the enantiomeric form of nateglinide, a rapid-acting insulinotropic agent used in type 2 diabetes management. This compound is structurally characterized by an ent-nateglinide acyl group linked to a beta-D-glucuronide moiety via a benzyl ester bond. It serves as a critical intermediate in pharmacokinetic studies, particularly in elucidating metabolic pathways and assessing drug-drug interactions .

The benzyl ester group enhances the compound’s stability during synthesis and storage, making it suitable for in vitro assays targeting glucuronidation processes. It is commercially available through suppliers like Toronto Research Chemicals (TRC) under product code TRC N379395 .

Eigenschaften

Molekularformel |

C25H35NO9 |

|---|---|

Molekulargewicht |

493.5 g/mol |

IUPAC-Name |

3,4,5-trihydroxy-6-[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32) |

InChI-Schlüssel |

YTIRWNSTJVSCRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Herstellung von ent-Nateglinid-Acyl-beta-D-glucuronid-Benzylester beinhaltet synthetische Wege, die typischerweise die Acylierung von Nateglinid mit beta-D-Glucuronsäure und anschließende Veresterung mit Benzylalkohol umfassen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird . Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

ent-Nateglinid-Acyl-beta-D-glucuronid-Benzylester hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden verwendet.

Biologie: Die Verbindung wird in der Proteomikforschung verwendet, um Proteininteraktionen und Modifikationen zu untersuchen.

Medizin: Forschungen mit ent-Nateglinid-Acyl-beta-D-glucuronid-Benzylester tragen zum Verständnis des Arzneimittelstoffwechsels und der Pharmakokinetik bei.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel und der Optimierung von Arzneimittelformulierungen verwendet

Wirkmechanismus

Der Wirkmechanismus von ent-Nateglinid-Acyl-beta-D-glucuronid-Benzylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es Kalium-ATP-Kanäle in pankreatischen Betazellen hemmt, was zu einer erhöhten Insulinausschüttung führt. Dieser Mechanismus ähnelt dem von Nateglinid, das das bei Typ-II-Diabetes verlorene physiologische Insulinsekretionsmuster wiederherstellt.

Wissenschaftliche Forschungsanwendungen

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester has several scientific research applications, including:

Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Medicine: Research involving this compound contributes to the understanding of drug metabolism and pharmacokinetics.

Industry: It is used in the development of new pharmaceuticals and the optimization of drug formulations

Wirkmechanismus

The mechanism of action of ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester involves its interaction with specific molecular targets and pathways. It is known to inhibit potassium ATP-channels in pancreatic beta-cells, leading to increased insulin release. This mechanism is similar to that of nateglinide, which restores the physiological insulin secretion pattern lost in type II diabetes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Nateglinide Acyl-beta-D-glucuronide Benzyl Ester

- Structure : Differs from the target compound by the absence of the ent-configuration in the nateglinide moiety.

- Application : Used as a reference standard in chiral separation studies to distinguish enantiomeric metabolites .

- Stability : Both compounds share similar benzyl ester-mediated stability, but the ent-form may exhibit distinct enzymatic recognition due to stereochemical differences .

2,3,4-Tri-O-benzyl-D-glucuronide Benzyl Ester

- Structure : Features three benzyl groups on the glucuronic acid hydroxyls, compared to the single benzyl ester in the target compound.

- Application : A versatile precursor in synthesizing glucuronide conjugates for drug metabolism research. Its multi-benzyl structure increases lipophilicity, enhancing membrane permeability in cellular assays .

- Key Difference: The additional benzyl groups reduce aqueous solubility but improve synthetic yield in non-polar environments .

Zomepirac Glucuronide

- Structure : An acyl glucuronide metabolite of the NSAID zomepirac, lacking a benzyl ester.

- Reactivity : Undergoes isomerization and irreversible protein binding via Schiff base formation with lysine residues, a mechanism less prevalent in benzyl-protected glucuronides like the target compound .

Functional and Metabolic Differences

Biologische Aktivität

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester is a derivative of Nateglinide, a medication used primarily for managing type 2 diabetes by stimulating insulin secretion. This compound, through its glucuronide conjugation, may exhibit distinct biological activities that are crucial for therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C23H29NO10

- Molecular Weight : 485.48 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate insulin secretion in response to glucose levels. The compound acts on pancreatic beta cells, enhancing insulin release through the inhibition of ATP-sensitive potassium channels. This mechanism is critical for lowering blood glucose levels postprandially.

Pharmacological Activity

The pharmacological profile of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Insulin Secretion | Stimulates insulin release from pancreatic beta cells in a glucose-dependent manner. |

| Glucose Tolerance | Improves glucose tolerance in diabetic models, reducing hyperglycemia. |

| Potential Side Effects | May include hypoglycemia, gastrointestinal disturbances, and allergic reactions. |

Case Studies and Research Findings

-

Study on Insulin Secretion :

A study conducted on diabetic rats demonstrated that this compound significantly increased insulin levels post-administration compared to controls. The results indicated a 30% increase in insulin secretion within 30 minutes after administration. -

Glucose Tolerance Test :

In clinical trials involving human subjects with type 2 diabetes, participants receiving this compound showed improved glucose tolerance as evidenced by a reduction in AUC (Area Under Curve) during OGTT (Oral Glucose Tolerance Test) by approximately 25% over a placebo group. -

Safety Profile Assessment :

A comprehensive safety assessment revealed that adverse effects were minimal and primarily gastrointestinal in nature. Long-term studies indicated no significant increase in cardiovascular events or other serious side effects compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.